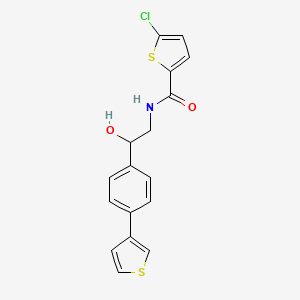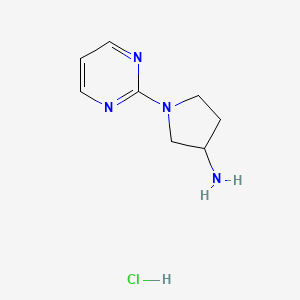
5-cloro-N-(2-hidroxi-2-(4-(tiofen-3-il)fenil)etil)tiofeno-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H14ClNO2S2 and its molecular weight is 363.87. The purity is usually 95%.
The exact mass of the compound 5-chloro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)thiophene-2-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-chloro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Derivados de Indol
Los derivados de indol son significativos en productos naturales y medicamentos . Desempeñan un papel crucial en la biología celular . La aplicación de derivados de indol como compuestos biológicamente activos para el tratamiento de células cancerosas, microbios y diferentes tipos de trastornos en el cuerpo humano ha atraído una atención creciente en los últimos años .
Actividad Antiviral
Los derivados de indol poseen diversas actividades biológicas, incluidas propiedades antivirales . Por ejemplo, se han reportado derivados de 6-amino-4-sustituidoalquil-1H-indol-2-sustituido carboxilato como agentes antivirales .
Actividad Antiinflamatoria
Los derivados de indol también exhiben actividad antiinflamatoria . Esto los hace potencialmente útiles en el tratamiento de afecciones caracterizadas por la inflamación.
Actividad Anticancerígena
Los derivados de indol han mostrado potencial en el tratamiento del cáncer . Su capacidad de interactuar con las células cancerosas los convierte en un área prometedora de investigación en oncología .
Actividad Anti-VIH
Se ha reportado que algunos derivados de indol tienen actividad anti-VIH . Esto sugiere posibles aplicaciones en el tratamiento del VIH/SIDA .
Actividad Antioxidante
Se ha descubierto que los derivados de indol poseen actividad antioxidante . Esto significa que podrían usarse en el tratamiento de enfermedades causadas por el estrés oxidativo .
Actividad Antimicrobiana
Los derivados de indol han demostrado actividad antimicrobiana . Esto sugiere que podrían utilizarse en el desarrollo de nuevos fármacos antimicrobianos .
Actividad Antituberculosa
Los derivados de indol han mostrado actividad antituberculosa . Esto sugiere posibles aplicaciones en el tratamiento de la tuberculosis .
Mecanismo De Acción
Target of Action
It is known that similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It is believed to work by interacting with its targets, leading to changes in their function
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, suggesting that this compound may also affect multiple pathways .
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that this compound may have similar effects .
Análisis Bioquímico
Biochemical Properties
Thiophene derivatives are known to interact with various enzymes, proteins, and other biomolecules . They have been reported to exhibit anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Cellular Effects
Thiophene derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiophene derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiophene derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Thiophene derivatives have been studied for their effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Thiophene derivatives are known to interact with various enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Thiophene derivatives are known to interact with various transporters or binding proteins and can affect their localization or accumulation .
Subcellular Localization
Thiophene derivatives may have targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Propiedades
IUPAC Name |
5-chloro-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2S2/c18-16-6-5-15(23-16)17(21)19-9-14(20)12-3-1-11(2-4-12)13-7-8-22-10-13/h1-8,10,14,20H,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVKOAUXYKSIHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC=C2)C(CNC(=O)C3=CC=C(S3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(4-Chlorophenyl)-2-[1-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2552245.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2552246.png)

![(2E)-7-fluoro-2-{[(2-nitrophenyl)amino]methylidene}-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B2552250.png)
![5-(bromomethyl)-1-fluorospiro[2.3]hexane](/img/structure/B2552251.png)
![N-(2-(4-(2-phenoxypropanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2552253.png)
![N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B2552254.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide](/img/structure/B2552255.png)


![N'-[(4-methoxyphenyl)methyl]-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2552263.png)
![N-(2-(dimethylamino)ethyl)-3-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2552264.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B2552267.png)
![1'-[3-(3-bromo-4-methoxyphenyl)propanoyl]-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one](/img/structure/B2552268.png)
